molecular formula C17H19N3O4 B294044 N-{2-[(3,5-dimethoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide

N-{2-[(3,5-dimethoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide

Numéro de catalogue B294044
Poids moléculaire: 329.35 g/mol
Clé InChI: PDCQPPYXYNNVRG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{2-[(3,5-dimethoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide, commonly known as DMAPT, is a synthetic compound that has been extensively studied for its potential applications in cancer treatment. DMAPT is a small molecule inhibitor of the transcription factor NF-κB, which plays a critical role in the regulation of immune response, cell proliferation, and survival. Inhibition of NF-κB has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making DMAPT a promising candidate for combination therapy.

Mécanisme D'action

DMAPT inhibits the activity of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα. This leads to the accumulation of IκBα and the inhibition of NF-κB activity. NF-κB is a transcription factor that regulates the expression of genes involved in cell proliferation, survival, and immune response. Inhibition of NF-κB activity by DMAPT leads to the downregulation of these genes and sensitizes cancer cells to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
DMAPT has been shown to induce apoptosis in cancer cells by activating the intrinsic pathway. This leads to the release of cytochrome c from the mitochondria and the activation of caspases. DMAPT has also been shown to inhibit angiogenesis, which is the process by which tumors develop their own blood supply. This is achieved by inhibiting the expression of vascular endothelial growth factor (VEGF), which is a key regulator of angiogenesis.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of DMAPT is its specificity for NF-κB inhibition, which makes it a promising candidate for combination therapy with chemotherapy and radiation therapy. However, DMAPT has limited solubility in water, which can limit its use in in vivo studies. DMAPT is also metabolized quickly in vivo, which can limit its bioavailability.

Orientations Futures

For the study of DMAPT include the development of more potent analogs with improved solubility and bioavailability. The combination of DMAPT with other targeted therapies, such as inhibitors of the PI3K/Akt/mTOR pathway, is also an area of active research. The use of DMAPT in combination with immunotherapy is another promising direction, as NF-κB plays a critical role in immune response. Finally, the identification of biomarkers that can predict response to DMAPT therapy is an area of active research.

Méthodes De Synthèse

DMAPT can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2-pyridinecarboxylic acid with 3,5-dimethoxybenzoyl chloride in the presence of a base to form the corresponding acid chloride. This intermediate is then reacted with ethylenediamine to form the amide derivative of DMAPT.

Applications De Recherche Scientifique

DMAPT has been extensively studied in preclinical models of cancer. In vitro studies have shown that DMAPT inhibits NF-κB activity and sensitizes cancer cells to chemotherapy and radiation therapy. In vivo studies have demonstrated that DMAPT can inhibit tumor growth and metastasis in mouse models of various types of cancer, including breast, prostate, and pancreatic cancer.

Propriétés

Formule moléculaire

C17H19N3O4

Poids moléculaire

329.35 g/mol

Nom IUPAC

N-[2-[(3,5-dimethoxybenzoyl)amino]ethyl]pyridine-2-carboxamide

InChI

InChI=1S/C17H19N3O4/c1-23-13-9-12(10-14(11-13)24-2)16(21)19-7-8-20-17(22)15-5-3-4-6-18-15/h3-6,9-11H,7-8H2,1-2H3,(H,19,21)(H,20,22)

Clé InChI

PDCQPPYXYNNVRG-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C(=O)NCCNC(=O)C2=CC=CC=N2)OC

SMILES canonique

COC1=CC(=CC(=C1)C(=O)NCCNC(=O)C2=CC=CC=N2)OC

Solubilité

49.4 [ug/mL]

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.